Lipophilicity Differentiation from Smaller-Ring Analogs
4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine exhibits a calculated LogP of 1.81 and LogD (pH 7.4) of 1.11 [1]. While directly comparable experimental LogP values for the pyrrolidine and piperidine analogs are not publicly available, the azepane derivative's lipophilicity is consistent with the increased carbon count and larger hydrophobic surface area of the seven-membered ring relative to five- or six-membered cyclic amines. This altered lipophilicity profile translates to differences in membrane permeability and solubility, which are key determinants in optimizing ADME properties.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.81; LogD (pH 7.4) = 1.11 |
| Comparator Or Baseline | 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine and 4-(Piperidin-1-ylmethyl)-1,3-thiazol-2-amine (exact LogP values not available for direct comparison) |
| Quantified Difference | Not directly quantifiable due to lack of comparator data; class-level inference based on ring size differences |
| Conditions | Calculated using JChem (ChemBase); pH 7.4 for LogD |
Why This Matters
Lipophilicity directly influences a compound's absorption, distribution, and clearance; the azepane analog offers a distinct LogP/LogD window for tuning these properties compared to smaller-ring alternatives.
- [1] ChemBase. 4-(azepan-1-ylmethyl)-1,3-thiazol-2-amine. LogD (pH 7.4) = 1.11; Log P = 1.81. CBID: 117755. http://www.chembase.cn/molecule-117755.html (accessed 2026). View Source
